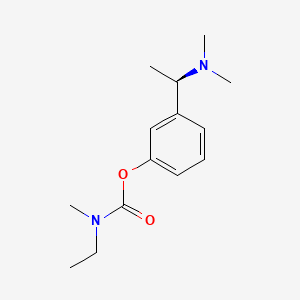

(R)-Rivastigmine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194422 | |

| Record name | Rivastigmine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415973-05-6 | |

| Record name | Rivastigmine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415973056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivastigmine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVASTIGMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25UDQ15MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Foundations of Rivastigmine

Molecular Chirality of the Rivastigmine (B141) Structure

The molecular structure of rivastigmine, chemically named (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, possesses a single chiral center. europa.euncats.io This chirality arises from a carbon atom that is bonded to four different substituent groups. europa.eu The presence of this stereocenter means that rivastigmine is not superimposable on its mirror image, a property known as chirality. google.com The molecule's formula is C14H22N2O2, and it has a molecular weight of approximately 250.34 g/mol . ncats.ionih.gov The synthesis of rivastigmine consistently targets the (S) enantiomer. europa.eu

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2O2 ncats.ionih.gov |

| Molecular Weight | 250.34 g/mol ncats.ionih.gov |

| Chiral Centers | 1 ncats.ioeuropa.eu |

| Stereochemistry | Absolute ncats.ionih.gov |

Enantiomeric Forms: (R)-Rivastigmine and (S)-Rivastigmine

Due to its single chiral center, rivastigmine exists as a pair of enantiomers: this compound and (S)-rivastigmine. google.com These two molecules are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity of atoms, their spatial arrangement is different.

The pharmacologically active component used therapeutically is (S)-rivastigmine. google.comjocpr.com Research indicates that the (R)-enantiomer, which can be present as an impurity, is significantly less potent from a pharmacological standpoint than its (S)-counterpart. ncats.io The synthesis of the drug is therefore highly stereoselective to produce the desired (S)-enantiomer in a pure form. researchgate.netresearchgate.net

Significance of Stereochemistry in Biological Interactions and Enzyme Recognition

The stereochemical configuration of rivastigmine is critical for its interaction with its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.commdpi.com Enzymes themselves are chiral macromolecules, and their active sites are structured to bind with substrates or inhibitors possessing a specific three-dimensional shape. This stereoselectivity dictates the efficacy of the drug.

Rivastigmine functions as a pseudo-irreversible inhibitor of both AChE and BChE. mdpi.comoatext.com Its mechanism involves the carbamylation of a serine residue within the catalytic active site of these enzymes. nih.gov This action forms a covalently bound complex that temporarily inactivates the enzyme, thereby slowing the degradation of the neurotransmitter acetylcholine (B1216132). europa.eu The (S)-enantiomer exhibits the desired potent cholinesterase inhibition, which is the basis for its therapeutic use. researchgate.net

Kinetic studies have revealed differences in how rivastigmine interacts with cholinesterases from various species. For example, the carbamylation rate for human acetylcholinesterase is significantly higher than for Torpedo californica acetylcholinesterase. nih.gov Furthermore, rivastigmine is a potent inhibitor of BChE, in some contexts even more so than of AChE. nih.gov Studies have shown that while AChE levels tend to decrease as Alzheimer's disease progresses, BChE levels can increase, suggesting that the dual inhibition of both enzymes by rivastigmine may be significant. mdpi.com The specific orientation of the (S)-enantiomer allows for a more effective fit into the active sites of both human AChE and BChE, leading to its greater inhibitory activity compared to the (R)-enantiomer. ncats.iooatext.com

| Enzyme Target | Inhibitory Action of Rivastigmine | Significance |

|---|---|---|

| Acetylcholinesterase (AChE) | Pseudo-irreversible carbamate (B1207046) inhibitor. mdpi.com | Slows degradation of acetylcholine, enhancing cholinergic neurotransmission. europa.eu |

| Butyrylcholinesterase (BChE) | Potent pseudo-irreversible carbamate inhibitor. mdpi.comnih.gov | Inhibition becomes increasingly important as BChE activity rises in progressive Alzheimer's disease. mdpi.com |

Advanced Synthetic Methodologies for R Rivastigmine and Its Enantiomers

Asymmetric Synthesis Approaches

The development of stereoselective methods to synthesize the (R)-enantiomer of Rivastigmine (B141) is a significant area of research, driven by the need for enantiomerically pure pharmaceuticals. Various asymmetric strategies have been explored to control the stereochemistry at the chiral center of the molecule.

Direct Asymmetric Reductive Amination Strategies

Direct asymmetric reductive amination (DARA) has emerged as a highly efficient and atom-economical method for the synthesis of chiral amines, including the precursor to (R)-Rivastigmine. This approach involves the direct coupling of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent.

One notable strategy utilizes an iridium-phosphoramidite ligand complex to catalyze the reductive amination of 3-acetylphenyl ethyl(methyl)carbamate with diphenylmethanamine. mdpi.comresearchgate.net By employing the (S)-enantiomer of the chiral ligand, (R)-5, the corresponding chiral amine intermediate for this compound, can be produced in high yield and enantiomeric excess. mdpi.com The reaction is often enhanced by additives like trifluoroacetic acid (TFA), which can improve both reactivity and enantioselectivity. mdpi.com Research has shown that this method is scalable, with gram-scale synthesis achieving a 93% isolated yield and 96% enantiomeric excess (ee). mdpi.comsemanticscholar.org

The direct asymmetric reductive amination of ketones with dimethylamine (B145610) has also been investigated, although it has been reported to result in poor yield and moderate enantiomeric excess for the synthesis of (S)-Rivastigmine. mdpi.com Further optimization of catalysts and reaction conditions is an ongoing area of research to improve the efficiency of DARA for producing enantiomerically pure Rivastigmine.

Interactive Data Table: Catalytic Systems for Direct Asymmetric Reductive Amination in Rivastigmine Synthesis

| Catalyst System | Amine Source | Product Enantiomer | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Iridium-phosphoramidite ligand ((R)-L1) | Diphenylmethanamine | (S)-Intermediate | 93 | 96 | mdpi.com |

| Iridium-phosphoramidite ligand ((S)-L1) | Diphenylmethanamine | (R)-Intermediate | High | High | mdpi.com |

| Iridium-phosphoramidite ligand | Secondary amines | (S)-Rivastigmine | 92 (overall) | 91 | nih.govrsc.org |

| Not specified | Dimethylamine | (S)-Rivastigmine | Poor | Moderate | mdpi.com |

Enzyme-Mediated Enantioselective Transformations (e.g., Lipases, Transaminases)

Enzyme-mediated synthesis offers a green and highly selective alternative for producing enantiopure this compound intermediates. Biocatalytic processes, utilizing whole cells or isolated enzymes like lipases and transaminases, operate under mild conditions and can achieve high levels of chemo-, regio-, and stereoselectivity. mdpi.com

Lipases: Lipase-catalyzed kinetic resolution is a common strategy. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the stereoselective acetylation of a racemic alcohol precursor of Rivastigmine. researchgate.net In a dynamic kinetic resolution (DKR) process, a racemic alcohol is treated with a lipase and an acyl donor in the presence of a ruthenium catalyst. The catalyst racemizes the unreacted alcohol, allowing for a theoretical yield of 100% for the desired enantiomer. This method has been used to produce the acetate (B1210297) precursor to (S)-Rivastigmine with 96% conversion and 99% ee. rsc.org A combination of a bis-imine, CoCl2, and a lipase has also been shown to facilitate the enantioselective acetylation of the (R)-isomer of a racemic benzylic secondary alcohol with 91% ee. beilstein-journals.org

Transaminases (TAs): ω-Transaminases have proven effective for the asymmetric synthesis of the chiral amine precursor to Rivastigmine. A novel ω-transaminase from Paracoccus denitrificans can convert the ketone precursor, 3-acetylphenyl ethyl(methyl)carbamate, directly to the corresponding (S)-amine with over 99% ee and greater than 80% conversion. researchgate.net Another ω-TA from Vibrio fluvialis has been used to convert the MOM-protected ketone to the corresponding amine. rsc.org The use of an amine transaminase from Ruegeria pomeroyi has also been explored, which catalyzes the transfer of an amine group from isopropylamine (B41738) to 3-methoxyacetophenone to form (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate. mdpi.com While these examples focus on the (S)-enantiomer, the screening and engineering of transaminases could provide routes to the (R)-enantiomer.

Ketoreductases (KREDs): The asymmetric reduction of the ketone precursor using a ketoreductase is another viable biocatalytic approach. researchgate.netrsc.org Whole cells of Lactobacillus reuteri have been used for the R-regioselective bioreduction of an aromatic ketone to produce the (R)-alcohol intermediate in 90% yield and 98% ee. mdpi.com This chemoenzymatic route provides a scalable and environmentally friendly process for the synthesis of (S)-Rivastigmine, and by extension, the potential for this compound synthesis through selection of the appropriate enzyme. mdpi.com

Interactive Data Table: Enzyme-Mediated Synthesis of Rivastigmine Intermediates

| Enzyme | Transformation | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Lipase (CALB) & Ru catalyst | Dynamic Kinetic Resolution | Racemic alcohol | (S)-Acetate precursor | 96 (conversion) | 99 | rsc.org |

| Lipase & Bis-imine/CoCl2 | Acetylation | Racemic benzylic alcohol | (R)-Acetate | High | 91 | beilstein-journals.org |

| ω-Transaminase (P. denitrificans) | Asymmetric Amination | Ketone precursor | (S)-Amine | >80 (conversion) | >99 | researchgate.net |

| Ketoreductase (L. reuteri) | Asymmetric Reduction | Aromatic ketone | (R)-Alcohol | 90 | 98 | mdpi.com |

Chiral Catalyst-Mediated Asymmetric Reductions (e.g., Ir-SpiroPAP)

Chiral catalyst-mediated asymmetric reduction of ketones is a powerful method for establishing the stereocenter of this compound. Highly efficient chiral catalysts, such as those based on iridium, have been developed for this purpose.

Ruthenium complexes have also been investigated as catalysts for asymmetric transfer hydrogenation. For instance, the diastereoselective reduction of (R)-N-(tert-butanesulfinyl)ketimines using a ruthenium-catalyzed process can produce highly enantiomerically enriched α-branched primary amines (up to >99% ee). researchgate.net

Interactive Data Table: Chiral Catalyst-Mediated Asymmetric Reductions for Rivastigmine Synthesis

| Catalyst | Reduction Type | Substrate | Product | Overall Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Ir-SpiroPAP | Asymmetric Hydrogenation | Ketone precursor | (S)-Rivastigmine | 84 | High | acs.org |

| CBS Reagent | Chiral Reduction | Ketone intermediate | (R)-Alcohol intermediate | 88 | Not specified | researchgate.net |

| Ruthenium Complex | Asymmetric Transfer Hydrogenation | (R)-N-(tert-Butanesulfinyl)ketimine | Chiral primary amine | Not specified | >99 | researchgate.net |

Stereoselective Chlorination and Amination Routes

A stereoselective synthesis of both (S)- and this compound has been developed, where the key steps involve the stereoselective chlorination of a chiral secondary benzylic alcohol intermediate and subsequent amination of the resulting chloride. researchgate.netresearchgate.net This method allows for the production of both stereoisomers in high yields. researchgate.net

Resolution Techniques for Racemic Rivastigmine Mixtures

The resolution of racemic mixtures is a classical and industrially applied method for obtaining enantiomerically pure Rivastigmine. mdpi.com This approach involves the separation of a racemic mixture into its constituent enantiomers.

One common method is the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For the synthesis of (S)-Rivastigmine, D-(+)-O,o'-bis-p-tolyl formacyl tartaric acid monohydrate (D-DTTA) has been used to resolve racemic Rivastigmine. google.com This process, however, can be inefficient, with one report indicating a final yield of only 5.14% after multiple recrystallizations to achieve an optical purity of over 99%. google.com

Another strategy involves the resolution of a racemic intermediate. For example, S-(+)-camphor sulfonic acid has been used to resolve the racemic intermediate 3-(1-(N,N-dimethylamino) ethyl)phenol. google.com Similarly, it has been used to separate racemic 3-(1-(methylamino) ethyl)phenol. google.com

Enzymatic resolution, as discussed in section 3.1.2, is also a powerful technique. Lipase-catalyzed kinetic resolution of a racemic alcohol or amine precursor is a widely used method. scirp.org

Economically Viable and Scalable Synthesis Strategies

The development of economically viable and scalable synthesis strategies is crucial for the industrial production of this compound. Several approaches have been reported that focus on these aspects.

One such strategy involves the regioselective hydrogenation of a diastereomerically pure bis-amine to obtain the desired α-methyl chiral substituted benzyl (B1604629) amine. researchgate.nettandfonline.comtandfonline.com This route is described as economical, scalable, and versatile. researchgate.nettandfonline.comtandfonline.com

Development and Synthesis of Novel Intermediates for Rivastigmine Production

The industrial production of enantiomerically pure (S)-Rivastigmine hinges on the efficient synthesis of key chiral intermediates. Research has increasingly focused on developing novel intermediates and asymmetric synthetic routes to overcome the limitations of classical resolution, which often involves the loss of 50% of the racemic material. google.com These advanced methodologies aim to improve yield, reduce costs, and enhance stereoselectivity.

A pivotal intermediate in many synthetic pathways is (S)-3-[1-(dimethylamino)ethyl]phenol. However, its synthesis presents challenges, including low yields during resolution steps. google.com Consequently, efforts have been directed toward alternative precursors and innovative synthetic strategies.

One approach involves the creation of novel chiral intermediates that can be efficiently converted to the final active pharmaceutical ingredient. For instance, a patented method describes the synthesis of N-methylethylcarbamino-3-[(S)-1-(methyl-[(S)-1-phenylethyl]amino)ethyl]phenyl ester as a key intermediate. google.com This strategy introduces the chiral auxiliary, (S)-1-phenylethylamine, early in the synthesis to guide the stereochemistry. google.com Another patented route introduces novel ammonium (B1175870) salt intermediates, such as N-{(S)-1-[3-(N'-methyl-N'-ethylaminoformyloxy)phenyl]ethyl}-N,N-dimethyl-N-[(S)-1-phenylethylamino] ammonium salt, designed to facilitate high-yield, large-scale industrial production. wipo.int

A different strategy focuses on the chiral resolution of earlier-stage intermediates. One such novel intermediate is (S)-3-(1-(methylamino)ethyl)phenol, which can be obtained by resolving the racemate with chiral acids like L-tartaric acid. google.com This intermediate is then methylated to produce (S)-3-(1-(dimethylamino)ethyl)phenol. google.com This method offers a high resolution yield of over 40%. google.com

Biocatalysis and chemoenzymatic methods have emerged as powerful green technologies for producing chiral intermediates for Rivastigmine. benthamdirect.comresearchgate.net These processes utilize whole-cell microorganisms or isolated enzymes to perform highly stereoselective transformations under mild conditions. rsc.orgmdpi.com

A notable chemoenzymatic approach involves the bioreduction of a ketone precursor. In one study, 3-acetylphenyl-N-ethyl-N-methylcarbamate was reduced using whole cells of the bacterium Lactobacillus reuteri to produce the chiral alcohol intermediate, (R)-3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate, with high yield and excellent enantiomeric excess. mdpi.com Similarly, fungi isolated from soil, such as Fusarium graminearum, have been employed for the bioreduction of N-ethyl-N-methyl-carbamic acid-3-(1S-hydroxy-ethyl)-phenyl ester, another key chiral intermediate. benthamdirect.comresearchgate.net Omega-transaminases have also been used for the asymmetric amination of acetophenone (B1666503) precursors, providing a direct route to enantiopure amines. researchgate.net

The table below summarizes selected findings on the synthesis of novel intermediates for Rivastigmine production.

| Intermediate | Precursor | Catalyst/Method | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate | 3-acetylphenyl-N-ethyl-N-methylcarbamate | Lactobacillus reuteri DSM 20016 whole cells | 90% | 98% | mdpi.com |

| N-ethyl-N-methyl-carbamic acid-3-(1S-hydroxy-ethyl)-phenyl ester | Ketone Substrate | Fusarium graminearum (fermentation) | - | - | benthamdirect.com |

| (S)-1-(3-Methoxyphenyl)ethanamine | (E)-1-(3-methoxyphenyl)ethanone O-benzyl oxime | Borane/oxazaborolidine from (S)-valinol | - | 94% | researchgate.netresearchgate.net |

| (S)-3-(1-(methylamino)ethyl)phenol | 3-(1-(methylamino)ethyl)phenol racemate | L-tartaric acid (chiral resolution) | >40% | 99.5% | google.com |

| 1-(m-benzyloxyphenyl)-ethylamine | N/A | Heterogeneous N-picolylimidazolidinone catalyst (flow system) | 79-82% | 77-83% | rsc.org |

These advanced methodologies, centered on the development and synthesis of novel intermediates, represent a significant step forward in producing this compound more efficiently and sustainably.

Molecular and Enzymatic Mechanisms of Rivastigmine Action

Kinetic Characterization of Pseudo-Irreversible Cholinesterase Inhibition by Rivastigmine (B141)

The inhibitory action of rivastigmine is classified as pseudo-irreversible because it involves a two-step process. patsnap.commdpi.commdpi.com Initially, rivastigmine binds to the cholinesterase enzyme. Subsequently, the carbamate (B1207046) moiety of rivastigmine is transferred to the active site serine residue of the enzyme, forming a carbamylated enzyme conjugate. mdpi.comnih.govresearchgate.net This carbamylated enzyme is temporarily inactive. The "pseudo-irreversible" nature stems from the slow, but eventual, hydrolysis of this carbamate-enzyme bond, which restores the enzyme's activity. mdpi.commdpi.com This process leads to a sustained inhibition of the enzyme that can last for up to 10 hours. nih.gov

The rate of this inhibition varies between different cholinesterases. For instance, the bimolecular rate constant for the carbamylation of human acetylcholinesterase by rivastigmine is significantly higher than that for Torpedo californica acetylcholinesterase. nih.govresearchgate.net Specifically, the rate for human acetylcholinesterase is over 1600 times higher. nih.govresearchgate.net The inhibition of human butyrylcholinesterase is even more rapid. nih.govresearchgate.net The subsequent spontaneous reactivation of these carbamylated enzymes is a very slow process. nih.govresearchgate.net

Dual Inhibition Profile of Acetylcholinesterase and Butyrylcholinesterase

A key feature of rivastigmine is its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govdrugbank.comnih.govmdpi.com While other cholinesterase inhibitors like donepezil (B133215) and galantamine are selective for AChE, rivastigmine's dual inhibition is a unique characteristic. nih.govtandfonline.com

In vitro studies have demonstrated rivastigmine's potent inhibition of both enzymes. nih.gov The half-maximal inhibitory concentrations (IC50) for rivastigmine are in the micromolar and nanomolar ranges for AChE and BChE, respectively. selleckchem.comrndsystems.com One study reported an IC50 of 4.15 µM for acetylcholinesterase and 37 nM for butyrylcholinesterase. selleckchem.com Another study in male Wistar rats showed IC50 values of 4.3 nM for brain AChE and 31 nM for brain BChE. nih.gov This indicates a higher potency towards BChE in these particular experimental conditions. nih.gov

The following table summarizes the inhibitory potency of rivastigmine on AChE and BChE from various studies.

| Enzyme | Source | IC50 Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | General | 4.15 µM | selleckchem.com |

| Butyrylcholinesterase (BChE) | General | 37 nM | selleckchem.com |

| Acetylcholinesterase (AChE) | Human Brain Cortex | 5100 ± 100 nM | d-nb.info |

| Butyrylcholinesterase (BChE) | Human Sera | 3500 ± 100 nM | d-nb.info |

| Acetylcholinesterase (AChE) | Rat Brain (G1 form) | 14000 ± 300 nM | d-nb.info |

| Acetylcholinesterase (AChE) | Rat Brain (G4 form) | 5600 ± 400 nM | d-nb.info |

Detailed Binding Site Interactions and Conformational Changes in Cholinesterases

The interaction of rivastigmine with cholinesterases involves specific molecular interactions within the enzyme's active site, leading to conformational changes that are crucial for its inhibitory effect.

Covalent Carbamylation of the Active Site Serine Residue

The core of rivastigmine's inhibitory mechanism is the covalent modification of the serine residue located in the catalytic triad (B1167595) of the cholinesterase active site. tandfonline.comnih.govresearchgate.net Rivastigmine's carbamate group reacts with this serine, forming a carbamoyl-enzyme complex. mdpi.comresearchgate.net This process effectively blocks the enzyme's ability to hydrolyze its natural substrate, acetylcholine (B1216132). mdpi.com The formation of this covalent bond is what leads to the prolonged, or "pseudo-irreversible," inhibition. drugbank.comtandfonline.com

Role of Active Site Histidine Movement in Enzyme Inactivation

Crystallographic studies of the rivastigmine-cholinesterase conjugate have revealed significant conformational changes within the active site. nih.gov A key observation is the movement of the active-site histidine residue (H440 in Torpedo AChE) away from its usual position where it forms a hydrogen bond with a glutamate (B1630785) residue (E327), a critical component of the catalytic triad. nih.govresearchgate.net This movement disrupts the catalytic triad's normal function, which is essential for the enzyme's catalytic activity. nih.govresearchgate.net This disruption is thought to be a contributing factor to the unusually slow reactivation kinetics of the inhibited enzyme. nih.govresearchgate.net

Interactions with Anionic Subsites of Cholinesterases

After the carbamylation reaction, the leaving group of rivastigmine, (-)-S-3-[1-(dimethylamino)ethyl]phenol, is not immediately expelled from the active site. nih.govresearchgate.net Instead, it is retained within the "anionic" subsite of the enzyme. nih.govresearchgate.net This subsite normally interacts with the positively charged quaternary ammonium (B1175870) group of acetylcholine. The retained leaving group engages in non-covalent interactions, including π-π stacking with aromatic residues like tryptophan (W84) and phenylalanine (F330), which further stabilizes the inhibited state. researchgate.net The carbamyl portion of rivastigmine also forms hydrogen bonds with other residues in the active site. researchgate.net

Differential Selectivity of Rivastigmine for Brain versus Peripheral Cholinesterases

Rivastigmine exhibits a degree of selectivity for cholinesterases in the central nervous system (CNS) over those in peripheral tissues. drugbank.comselleckchem.comnih.gov This selectivity is advantageous as it may minimize peripheral cholinergic side effects. researchgate.net

This brain-selective inhibition is partly attributed to rivastigmine's preferential inhibition of the G1 isoform of AChE. d-nb.inforesearchgate.netcaldic.comsci-hub.se Acetylcholinesterase exists in different molecular forms, with the G1 (monomeric) and G4 (tetrameric) forms being prominent in the brain. d-nb.infooup.com In the brain, particularly in Alzheimer's disease, the G1 form is relatively preserved while the G4 form decreases. d-nb.infonih.gov Rivastigmine's higher affinity for the G1 form means it can effectively target the remaining AChE activity in the affected brain regions. d-nb.infonih.gov Conversely, the G4 isoform is the predominant form in peripheral tissues like skeletal muscle. researchgate.net Therefore, rivastigmine's lower affinity for the G4 form may contribute to its reduced peripheral activity. researchgate.netnih.gov

Studies in rats have shown that rivastigmine is more effective at inhibiting AChE in the cortex and hippocampus compared to other brain regions. jcu.cz Furthermore, long-term treatment with rivastigmine in Alzheimer's disease patients has been shown to decrease AChE activity in the cerebrospinal fluid (CSF), while some other inhibitors may increase it. tandfonline.comnih.gov

Comparative Enzyme Kinetics of Carbamylation and Decarbamylation Rates

Carbamylation: The Inhibition Step

Carbamylation is the process where rivastigmine transfers its carbamoyl (B1232498) group to a serine residue in the active site of the cholinesterase enzyme. mdpi.com This results in a carbamylated, and thereby inactivated, enzyme. The rate of this reaction is a critical determinant of the inhibitor's potency.

Research findings indicate that (R)-Rivastigmine carbamylates both human AChE and human BChE, but with significantly different efficiencies. The bimolecular rate constant for the carbamylation of human AChE by rivastigmine is approximately 3,300 M⁻¹ min⁻¹. nih.gov In contrast, the carbamylation of human BChE is substantially more rapid, with a rate constant of about 90,000 M⁻¹ min⁻¹. nih.gov This demonstrates that rivastigmine is a more potent inhibitor of BChE, carbamylating it over 27-fold faster than AChE. nih.gov

This kinetic profile distinguishes rivastigmine from other cholinesterase inhibitors like donepezil and galantamine, which are selective for AChE. oup.com The dual inhibition of both AChE and BChE is a key feature of rivastigmine's mechanism. nih.gov The structural characteristics of the inhibitor, particularly the substituents on the carbamoyl group, play a significant role in determining the carbamylation rate. researchgate.netcapes.gov.br

Table 1: Comparative Carbamylation Rates of this compound

| Enzyme | Source | Carbamylation Rate Constant (k_i) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Human | 3,300 M⁻¹ min⁻¹ | nih.gov |

| Butyrylcholinesterase (BChE) | Human | 90,000 M⁻¹ min⁻¹ | nih.gov |

Decarbamylation: The Reactivation Step

Decarbamylation is the spontaneous hydrolysis of the carbamoyl-enzyme bond, which regenerates the active enzyme. mdpi.com The rate of this reactivation is crucial as it dictates the duration of the enzyme's inhibition and, consequently, the drug's duration of action. weizmann.ac.il

For this compound, the decarbamylation process is notably slow. nih.govoup.com This "pseudo-irreversible" nature means that once the enzyme is carbamylated, its activity is suppressed for an extended period. oup.com Detailed kinetic studies have shown that the spontaneous reactivation of rivastigmine-inhibited cholinesterases is very slow. For instance, with the related Torpedo californica AChE, less than 10% of enzyme activity was recovered after 48 hours. nih.gov Similarly, the reactivation of human BChE inhibited by rivastigmine is also very slow. This prolonged inhibition, which can last for many hours, ensures a sustained increase in acetylcholine levels at the synapse. oup.comweizmann.ac.il Product information indicates a duration of AChE inhibition of approximately 9 hours, which reflects this slow decarbamylation process. europa.eumedsafe.govt.nz

The slow kinetics of reactivation are thought to be due to significant structural changes within the enzyme's active site upon carbamylation, which hinders the hydrolysis of the covalent bond. nih.gov

Table 2: Comparative Decarbamylation Characteristics of this compound

| Enzyme | Source | Decarbamylation Rate / Half-Life | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Human | Very slow; duration of inhibition is approximately 9 hours. | europa.eumedsafe.govt.nz |

| Butyrylcholinesterase (BChE) | Human | Very slow. | nih.gov |

| Acetylcholinesterase (AChE) | Torpedo californica | <10% reactivation after 48 hours. | nih.gov |

Preclinical Pharmacokinetic Investigations of Rivastigmine

Absorption and Tissue Distribution in In Vitro and Animal Models

Preclinical studies have demonstrated that rivastigmine (B141) is rapidly and almost completely absorbed after oral administration, with over 96% of the dose being absorbed. nih.gov However, it undergoes extensive first-pass metabolism, which results in a lower bioavailability of approximately 35% to 40% at a 3 mg dose. fda.govbrieflands.com In rat studies, after intramuscular administration, plasma levels of rivastigmine increased transiently, reaching a maximum concentration (Cmax) of 4.96 ± 0.67 ng/mL at 25.00 ± 6.16 minutes. nih.gov

In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have been employed to investigate the permeability of rivastigmine. One study found that the cumulative amount of rivastigmine that passed through Caco-2 cell cultures was significant, with liposomal formulations showing varied permeability coefficients. ingentaconnect.com For instance, a rivastigmine-sodium taurocholate liposome (B1194612) formulation had a permeability coefficient of -0.75. ingentaconnect.com

Rivastigmine exhibits weak binding to plasma proteins, approximately 40%, over the therapeutic concentration range. fda.goveuropa.eunih.gov It distributes equally between blood and plasma. fda.govnih.gov A key characteristic of rivastigmine is its ability to readily cross the blood-brain barrier. europa.euebmconsult.com Animal studies have confirmed its distribution into the central nervous system (CNS). nih.gov Following administration in rats, rivastigmine was found to quickly distribute into CNS regions, including the olfactory region, hippocampus, cerebrum, and cerebellum, as well as peripheral tissues. researchgate.netnih.gov Studies in rats have shown that brain concentrations of rivastigmine can exceed those in the plasma. nih.govnih.govresearchgate.net For example, after intramuscular injection in rats, the maximum brain concentration was 6.18 ± 0.40 ng/mL, reached at 17.00 ± 5.02 minutes. nih.gov

Table 1: Rivastigmine Pharmacokinetic Parameters in Rats after Intramuscular Administration

| Parameter | Plasma | Brain |

|---|---|---|

| Cmax (ng/mL) | 4.96 ± 0.67 | 6.18 ± 0.40 |

| Tmax (min) | 25.00 ± 6.16 | 17.00 ± 5.02 |

| AUCtotal (min.ng/mL) | 201.85 ± 8.99 | 350.65 ± 33.64 |

Data from a study comparing plasma and brain levels of rivastigmine in rats. nih.govresearchgate.net

Metabolic Pathways and Metabolite Identification

The metabolism of rivastigmine is a key aspect of its pharmacokinetic profile, characterized by its primary route of hydrolysis and minimal involvement of the cytochrome P450 system.

Cholinesterase-Mediated Hydrolysis to Decarbamylated Phenolic Metabolites (e.g., NAP 226-90)

Rivastigmine is rapidly and extensively metabolized, primarily through hydrolysis mediated by its target enzymes, acetylcholinesterase and butyrylcholinesterase. fda.goveuropa.euebmconsult.comdrugbank.com This process leads to the formation of a decarbamylated phenolic metabolite, known as NAP 226-90. europa.eudrugbank.commdedge.com This metabolite has significantly less inhibitory activity on acetylcholinesterase (less than 10%) compared to the parent compound. europa.eumedsafe.govt.nz The formation of NAP 226-90 is a crucial step, and its concentration is considered an indicator of the extent of enzyme inhibition. researchgate.net In vitro studies have shown that this metabolite shows minimal inhibition of acetylcholinesterase. europa.eu

Further Metabolite Conjugation Pathways (e.g., Sulfate (B86663) Conjugates)

Following the initial hydrolysis, the primary metabolite, NAP 226-90, undergoes further metabolic conversion. A major pathway for its clearance is through sulfate conjugation. nih.govfda.gov The sulfate conjugate of the decarbamylated metabolite is a major component excreted in the urine, accounting for a significant portion of the administered dose. nih.govebmconsult.com Other minor metabolic pathways include the formation of a demethylated sulfate conjugate and several other unidentified minor metabolites. hres.ca

Absence of Significant Hepatic Cytochrome P450 System Involvement in Metabolism

A distinguishing feature of rivastigmine's metabolism is the minimal involvement of the hepatic cytochrome P450 (CYP450) isoenzyme system. fda.goveuropa.euebmconsult.commedsafe.govt.nznih.gov In vitro and animal studies have consistently shown that the major CYP450 isoenzymes play a negligible role in the breakdown of rivastigmine. fda.goveuropa.euebmconsult.commedsafe.govt.nznice.org.uk This is a significant clinical advantage as it reduces the likelihood of drug-drug interactions with medications that are metabolized by the CYP450 system. nih.govnice.org.uk

Elimination Routes and Excretion Mechanisms in Preclinical Systems

The primary route for the elimination of rivastigmine and its metabolites is through the kidneys. fda.govebmconsult.comdrugbank.commedsafe.govt.nz Following the administration of radiolabeled rivastigmine in preclinical studies, the majority of the radioactivity is recovered in the urine. fda.govebmconsult.com In one study, over 90% of the administered dose was eliminated via renal excretion within 24 hours. europa.eumedsafe.govt.nz Unchanged rivastigmine is not detected in the urine; it is the metabolites that are excreted. fda.govebmconsult.commedsafe.govt.nz Less than 1% of the administered dose is excreted in the feces. europa.eudrugbank.commedsafe.govt.nz

Brain-Targeting and Central Nervous System Pharmacokinetics in Animal Models

Preclinical studies in animal models have consistently demonstrated the ability of rivastigmine to penetrate the central nervous system (CNS). nih.govdntb.gov.ua Animal studies have shown that rivastigmine selectively inhibits acetylcholinesterase in the cortex and hippocampus, brain regions significantly affected in Alzheimer's disease. nih.govmedsafe.govt.nzsci-hub.se

In rats, rivastigmine has been shown to be rapidly absorbed and distributed to the brain. researchgate.netnih.gov A study comparing intramuscular administration of rivastigmine in rats found that brain concentrations exceeded plasma concentrations. nih.govnih.gov The maximum concentration in the brain was reached at approximately 17 minutes post-administration. nih.govresearchgate.net The brain-to-plasma ratio of the total drug exposure (AUCtotal) was found to be less than two-times higher in the brain than in plasma. nih.govresearchgate.net

Formulation strategies have been explored to enhance brain targeting. For instance, a mucoadhesive thermosensitive in situ gel for intranasal delivery in mice showed significantly better distribution to the brain compared to intravenous or standard intranasal solutions. researchgate.net Another study in rats demonstrated that intranasal administration resulted in higher rivastigmine concentrations in CNS regions and a longer duration of cholinesterase inhibition compared to intravenous administration. researchgate.netnih.gov

Influence of Pharmaceutical Formulation on Pharmacokinetic Profile in Preclinical Studies

Preclinical research has extensively investigated how different pharmaceutical formulations of rivastigmine can alter its pharmacokinetic profile, aiming to enhance its therapeutic efficacy and improve its delivery characteristics. These studies have explored various formulations, including transdermal patches, nanoparticles, and liposomes, to overcome the limitations associated with conventional oral administration, such as significant first-pass metabolism.

Transdermal Formulations

Transdermal delivery systems for rivastigmine have been a primary focus of preclinical investigation to provide continuous and controlled drug release. nih.gov In animal models, transdermal patches have demonstrated the ability to maintain steady plasma concentrations of rivastigmine over a 24-hour period, in contrast to the fluctuating levels observed with oral administration. nih.gov This consistent release helps in maintaining therapeutic drug levels while minimizing potential side effects associated with high peak plasma concentrations. nih.gov

Preclinical studies in various animal models, including mice, rats, rabbits, dogs, and minipigs, have shown that transdermal application leads to less metabolism of rivastigmine compared to oral dosing. medicines.org.uk This is evidenced by a lower metabolite-to-parent area under the curve (AUC) ratio after transdermal administration (around 0.7) compared to oral administration (around 3.5), indicating that the transdermal route effectively bypasses extensive first-pass metabolism in the liver. nih.govmedicines.org.uk

Furthermore, preclinical pharmacokinetic studies have revealed that the inter-subject variability in rivastigmine plasma concentrations is significantly lower with the transdermal patch compared to the oral capsule. medsafe.govt.nz Specifically, the variability in maximum plasma concentration (Cmax) and AUC from time zero to 24 hours (AUC0-24h) was 43% and 49%, respectively, for the patch, versus 74% and 103% for the oral capsule in a single-dose study. medsafe.govt.nz

The site of application of the transdermal patch has also been shown to influence the drug's bioavailability in preclinical models. nih.gov Studies have indicated that application to the upper back or chest results in the highest exposure, while application to the abdomen or thigh may lead to approximately 20-30% lower exposure. europa.eu

Nanoparticle-Based Formulations

Nanoparticle-based formulations have been explored to enhance the delivery of rivastigmine, particularly to the brain. Preclinical studies have shown that encapsulating rivastigmine in nanoparticles can significantly improve its pharmacokinetic profile and brain uptake. japsonline.com

One study investigating rivastigmine-loaded L-lactide-depsipeptide polymeric nanoparticles administered intravenously in rats demonstrated a 3.79-fold increase in total concentration and a 2-fold increase in mean residence time compared to an intravenous solution of rivastigmine. nih.gov Crucially, the brain concentration of the drug was 5.45-fold higher with the nanoparticles compared to an oral solution and 2-fold higher than an intravenous solution. nih.gov

Another preclinical study in rats using methoxy (B1213986) poly(ethylene glycol)-co-poly(ε-caprolactone) (MPEG-PCL) nanoparticles showed significantly higher brain uptake clearance of the drug compared to the free drug solution. acs.org Similarly, chitosan (B1678972) nanoparticles administered intranasally in preclinical models resulted in profoundly higher brain concentrations of rivastigmine compared to both intranasal and intravenous administration of a simple rivastigmine solution. japsonline.com

Liposomal Formulations

Liposomal formulations of rivastigmine have been developed to improve its delivery across biological membranes, including the skin and the blood-brain barrier. dovepress.comnih.gov

A preclinical study evaluating a topical liposomal formulation of rivastigmine in rats showed enhanced skin permeation. nih.gov The liposomal formulation achieved a steady-state flux of 0.11 ± 0.01 mg/cm²/h, which was more than double that of an aqueous control solution. nih.gov In vivo, the topical application of these liposomes resulted in a significantly higher Cmax (208 ng/ml) and AUC0-24 (3605 ng·h/ml) compared to the control group. nih.gov

Intranasal administration of rivastigmine-loaded liposomes has also shown significant promise in preclinical studies for direct brain delivery. researchgate.netsrce.hr In one such study, a nasal liposomal formulation of rivastigmine exhibited superior pharmacokinetic properties compared to oral administration, including a more rapid onset of action (Tmax of 5 minutes vs. 15 minutes), a substantially higher Cmax (1489.5 ± 620.71 ng/mL vs. 56.29 ± 27.05 ng/mL), and enhanced systemic bioavailability (118.65 ± 23.54% vs. 4.39 ± 1.82%). researchgate.netnih.gov The half-life was also increased, and the clearance rate was reduced with the nasal liposomal formulation. researchgate.netnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Different Rivastigmine Formulations in Preclinical Studies

Below is an interactive table summarizing the key pharmacokinetic parameters from the preclinical studies mentioned. Use the filters to compare different formulations and parameters.

| Formulation | Administration Route | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |

| Oral Solution | Oral | Rat | 56.29 ± 27.05 | 0.25 | 1663.79 ± 813.54 | 4.39 ± 1.82 | researchgate.netnih.gov |

| Transdermal Patch | Transdermal | - | - | - | - | - | nih.govmedicines.org.ukmedsafe.govt.nz |

| L-lactide-depsipeptide Nanoparticles | Intravenous | Rat | - | - | - | - | nih.gov |

| Chitosan Nanoparticles | Intranasal | - | - | - | - | - | japsonline.com |

| Topical Liposomes | Topical | Rat | 208 | - | 3605 | - | nih.gov |

| Nasal Liposomes | Intranasal | Rat | 1489.5 ± 620.71 | 0.083 | 35921.75 ± 9559.46 | 118.65 ± 23.54 | researchgate.netnih.gov |

Preclinical Pharmacodynamic Investigations of Rivastigmine

In Vitro and In Vivo Cholinesterase Inhibition Studies in Animal Tissues and Models

Preclinical studies have established that (R)-Rivastigmine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In vitro assays using rat brain tissues have quantified its inhibitory activity. For instance, the half-maximal inhibitory concentrations (IC50) for AChE in different brain areas were determined to be in the micromolar range. novartis.com

| Brain Region | In Vitro IC50 for AChE Inhibition |

| Cortex | 1.7 x 10⁻⁵ M |

| Hippocampus | 1.5 x 10⁻⁵ M |

| Striatum | 2.0 x 10⁻⁵ M |

| Pons/Medulla | 2.0 x 10⁻⁵ M |

| Data derived from in vitro studies on rat brain areas. novartis.com |

Furthermore, in vitro studies in male Wistar rats demonstrated that rivastigmine (B141) had a greater inhibitory potency for brain BuChE and AChE compared to donepezil (B133215) under optimal assay conditions. nih.gov Preclinical research also indicates that rivastigmine preferentially inhibits the G1 enzymatic form of AChE, which is the predominant form in the brains of individuals with Alzheimer's disease. nih.gov

Ex vivo studies, where the drug is administered to the animal and tissue is later analyzed, confirmed these inhibitory effects. Following oral administration in rats, rivastigmine inhibited AChE activity across several brain regions. novartis.com Studies in AChE knockout mice have highlighted the functional role of BuChE in the hydrolysis of acetylcholine (B1216132), suggesting that rivastigmine's dual inhibition may enhance cholinergic transmission. nih.gov

Regional Brain Cholinesterase Inhibition Profiles (e.g., Hippocampus, Cerebral Cortex, Striatum)

This compound exhibits a degree of brain-region selectivity in its inhibitory action, a feature considered advantageous for targeting the brain areas most affected by Alzheimer's disease. nih.gov Preclinical evidence from animal studies suggests that rivastigmine is a more potent inhibitor of AChE in the cerebral cortex and hippocampus compared to other brain regions like the striatum. nih.govresearchgate.netnih.gov

Ex vivo analysis in rats after single oral doses showed a more pronounced inhibition of AChE in the hippocampus and cortex than in the striatum and pons/medulla. novartis.com This selectivity is significant because the cortex and hippocampus are crucial for memory and cognitive processes and are severely impacted by the neuronal loss characteristic of Alzheimer's disease. nih.gov Following single oral doses, the accumulation of acetylcholine (ACh) levels in the rat brain was also more pronounced in the cortex than in the hippocampus or striatum. hres.ca However, it was noted that this apparent selectivity for specific brain regions was diminished with chronic, continuous dosing over 14 days. novartis.com

| Brain Region | Ex Vivo IC50 for AChE Inhibition (single p.o. dose) |

| Cortex | 0.5 mg/kg |

| Hippocampus | 1.0 mg/kg |

| Striatum | 1.75 mg/kg |

| Pons/Medulla | 2.0 mg/kg |

| Data derived from ex vivo studies in rats following oral administration. novartis.com |

Relationship Between Preclinical Exposure and Enzyme Inhibition

A clear relationship between the administered dose of this compound and the degree of cholinesterase inhibition has been established in preclinical models. In rats, single oral doses resulted in dose-dependent inhibition of AChE activity in various brain regions. novartis.com For example, a dose of 1.5 mg/kg was found to effectively reverse spatial memory deficits induced by scopolamine, which corresponds to an AChE inhibition of nearly 50% in the cortex. jcu.cz

Studies directly comparing plasma and brain levels in rats after intramuscular administration showed that rivastigmine readily enters the central nervous system, with brain concentrations exceeding those in the plasma. brieflands.com The maximum brain concentration was observed approximately 17 minutes after administration. brieflands.com This extensive distribution into the CNS is critical for its therapeutic effect. nih.gov The relationship between drug exposure and effect is also influenced by factors such as body weight; preclinical data suggest that lower body weight can lead to higher steady-state concentrations, which would correlate with greater enzyme inhibition. europa.eu

Enzyme Reactivation Kinetics Following Rivastigmine Inhibition

This compound is classified as a pseudo-irreversible or intermediate-acting inhibitor. researchgate.netnih.gov Its mechanism involves the formation of a covalent carbamoyl-enzyme complex at the active site of cholinesterases. nih.gov This interaction temporarily inactivates the enzyme. europa.eu

The "pseudo-irreversible" nature stems from the very slow rate of decarbamoylation, the process by which the enzyme is regenerated. Kinetic studies on the conjugate of rivastigmine with Torpedo californica acetylcholinesterase revealed that spontaneous reactivation is extremely slow, with less than 10% of the enzyme reactivating after 48 hours. nih.govresearchgate.net This slow reactivation provides a long duration of pharmacological action, with inhibition lasting up to 10 hours. researchgate.netnih.gov Structural analysis from crystallography suggests that a significant movement of the active-site histidine residue upon binding disrupts the catalytic triad (B1167595), which may explain the unusually slow kinetics of reactivation. nih.govresearchgate.net In human volunteers, the enzyme activity returns to baseline levels approximately 9 hours after the peak inhibitory effect is reached. europa.eu

Comparative Preclinical Pharmacodynamics with Other Cholinesterase Inhibitors in Animal Models

This compound has been compared to other cholinesterase inhibitors in various animal models, revealing differences in potency, selectivity, and efficacy.

In vitro , rivastigmine showed greater inhibitory potency for rat brain BuChE (IC50: 31 nM) and AChE (IC50: 4.3 nM) compared to donepezil (BuChE IC50: 7,400 nM; AChE IC50: 6.7 nM). nih.gov

In a rat model of cognitive deficit induced by quinuclidinyl benzilate, rivastigmine (1.2 mg/kg) and donepezil (2.65 mg/kg) were effective at reversing the impairment, while tacrine (B349632) was not at the tested dose. jcu.cz Rivastigmine was subjectively considered the most effective in this study, which was attributed to its greater selectivity for brain cholinesterase over peripheral enzymes. jcu.cz

In a transgenic Drosophila model of Alzheimer's disease, rivastigmine was compared with galantamine. Galantamine was found to be a more potent inhibitor of acetylcholinesterase. nih.govresearchgate.net However, rivastigmine was more effective at reducing oxidative stress and improving the climbing ability of the flies. nih.govresearchgate.net

Another study in a Drosophila model found that while donepezil was more effective at reducing amyloid aggregation, rivastigmine and galantamine still reduced the aggregation rate by approximately 50%. frontiersin.org

| Drug | Comparative Finding in Animal Model | Reference |

| Donepezil | Rivastigmine has higher in vitro potency for rat BuChE and comparable potency for AChE. | nih.gov |

| Galantamine | Galantamine is a more potent AChE inhibitor in a Drosophila model, but rivastigmine is more effective at reducing oxidative stress. | nih.gov |

| Tacrine | Rivastigmine was effective in a rat cognitive deficit model where tacrine was not at the tested dose. | jcu.cz |

Investigation of Neuroprotective Mechanisms in Preclinical Models (e.g., Antioxidant Properties, Prevention of Protein Misfolding)

Beyond its primary role in inhibiting cholinesterases, preclinical studies suggest that this compound may possess other neuroprotective properties.

Antioxidant Properties: In a transgenic Drosophila model of Alzheimer's disease, rivastigmine demonstrated a greater potency in reducing oxidative stress compared to galantamine. nih.govresearchgate.net Flies exposed to rivastigmine showed a significant, dose-dependent decrease in the activity of superoxide (B77818) dismutase (SOD), an enzyme involved in oxidative stress pathways. nih.gov

Prevention of Protein Misfolding: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. foodandnutritionjournal.org Preclinical studies indicate that rivastigmine may interfere with this process.

In one transgenic Drosophila model, rivastigmine was shown to reduce the rate of Aβ aggregation by about 50%. frontiersin.org

Another study using a similar Drosophila model found that both rivastigmine and galantamine could prevent the formation of Aβ-42 aggregates in a dose-dependent manner. nih.gov

Broader studies have shown that cholinesterase inhibitors, including rivastigmine, can reduce Aβ deposition and subsequent neuronal death in various animal models. nih.gov Retrospective analyses have also linked rivastigmine treatment to a reduction in whole brain and hippocampal atrophy. mdpi.com

Structure Activity Relationship Sar Studies of Rivastigmine Analogues

Identification of Essential Structural Features for Cholinesterase Binding and Inhibition

The inhibitory action of Rivastigmine (B141) on cholinesterases is primarily attributed to its carbamate (B1207046) moiety. researchgate.netacs.org This functional group is capable of a covalent reaction with the serine residue in the active site of the cholinesterase enzymes. researchgate.netacs.org This interaction, known as carbamoylation, inactivates the enzyme for a period, thereby increasing the levels of acetylcholine (B1216132) in the brain. drugbank.comnih.gov

The core structure of Rivastigmine, a carbamate derivative, is related to physostigmine, a naturally occurring alkaloid. emerginginvestigators.org However, it is structurally distinct from other cholinesterase inhibitors like donepezil (B133215) and tacrine (B349632). drugbank.com The binding of Rivastigmine to the active site of cholinesterases is also influenced by electrostatic interactions with the anionic binding site of the enzyme. emerginginvestigators.org

Key structural components essential for the activity of Rivastigmine and its analogues include:

The Carbamate Moiety: This group is directly involved in the covalent modification of the serine residue in the enzyme's active site, which is the primary mechanism of inhibition. researchgate.netacs.org

The Phenyl Ring: This aromatic ring system is crucial for positioning the molecule within the active site gorge of the cholinesterases.

The Dimethylaminoethyl Group: The tertiary amine in this side chain, which is protonated at physiological pH, interacts with the peripheral anionic site (PAS) of the enzyme, contributing to the binding affinity.

Impact of Substituent Modifications on Inhibitory Potency and Selectivity for AChE and BChE

Modifications to the substituents on the Rivastigmine scaffold have a profound impact on its inhibitory potency and its selectivity towards either AChE or BChE.

One of the most significant findings from SAR studies is the effect of the N-alkyl groups on the carbamate moiety. Studies have consistently shown that methyl carbamates are generally more potent inhibitors of AChE than their corresponding ethyl carbamates. researchgate.netacs.org This is attributed to a steric hindrance effect between the larger ethyl group and the histidine (His440) residue in the active site of AChE. researchgate.netacs.org In contrast, this unfavorable steric interaction is less pronounced with BChE, which possesses a larger acyl-binding pocket. researchgate.netacs.orgnih.gov Consequently, while methyl carbamate analogues often show little to no selectivity between AChE and BChE, ethyl carbamate analogues tend to be more potent inhibitors of BChE. researchgate.netacs.orgnih.gov

Furthermore, the introduction of different substituents on the phenyl ring can also modulate activity and selectivity. For instance, creating hybrid molecules by linking the active moiety of Rivastigmine with other chemical entities, such as indole (B1671886) or hydroxyphenylbenzimidazole, has been explored to develop multi-target-directed ligands. mdpi.comnih.govmdpi.com In some cases, these hybrid compounds have demonstrated enhanced inhibition of AChE compared to Rivastigmine itself. nih.govmdpi.com For example, certain rivastigmine-indole hybrids showed higher AChE inhibition, and those with a hydroxyl group on the indole moiety also exhibited good antioxidant activity. mdpi.com

The length and nature of the linker connecting the Rivastigmine core to other moieties in hybrid molecules also play a critical role in determining the inhibitory profile. mdpi.com

| Compound Modification | Effect on AChE Inhibition | Effect on BChE Inhibition | AChE/BChE Selectivity |

|---|---|---|---|

| N-methyl carbamate vs. N-ethyl carbamate | Methyl carbamates are generally more potent. researchgate.netacs.org | Less difference in potency compared to AChE. researchgate.netacs.orgnih.gov | Methyl carbamates show low selectivity; ethyl carbamates can be more selective for BChE. researchgate.netacs.orgnih.gov |

| Conformationally restricted tricyclic analogues | A sulfur-containing methyl derivative was 192-fold more potent than Rivastigmine. researchgate.netacs.org | Ethyl derivatives were significantly more potent against BChE than AChE. researchgate.netacs.orgnih.gov | Methyl derivatives showed no selectivity, while ethyl derivatives were BChE selective. researchgate.netacs.orgnih.gov |

| Rivastigmine-indole hybrids | Some hybrids showed higher inhibition than Rivastigmine. mdpi.com | Data not specified. | Data not specified. |

| Rivastigmine-hydroxyphenylbenzimidazole hybrids | All tested hybrids were better inhibitors than Rivastigmine. nih.govmdpi.com | One series of isomers (series 5) were better inhibitors. nih.govmdpi.com | Series 5 compounds were more potent BChE inhibitors. nih.govmdpi.com |

Stereochemical Influence on SAR and Enantiomeric Biological Activity

Stereochemistry plays a critical role in the biological activity of Rivastigmine. The molecule has a chiral center, and its enantiomers exhibit different pharmacological properties. The (S)-enantiomer of Rivastigmine is known to be the more biologically active form compared to the (R)-enantiomer. emerginginvestigators.orgresearchgate.net

The differential activity of the enantiomers underscores the importance of a precise three-dimensional arrangement of the molecule for optimal interaction with the active site of the cholinesterase enzymes. The specific stereochemistry of the (S)-enantiomer allows for a more favorable binding orientation within the enzyme's active site, leading to more effective inhibition.

Asymmetric synthesis approaches have been developed to produce specific enantiomers of Rivastigmine and its analogues, allowing for the evaluation of their individual biological activities. sioc-journal.cn These studies have confirmed that the stereochemical configuration is a key determinant of the inhibitory potency of these compounds. emerginginvestigators.orgresearchgate.netsioc-journal.cn

| Enantiomer | Biological Activity |

|---|---|

| (S)-Rivastigmine | More biologically active. emerginginvestigators.orgresearchgate.net |

| (R)-Rivastigmine | Less biologically active. emerginginvestigators.orgresearchgate.net |

Advanced Analytical Methodologies for Rivastigmine Research

Chromatographic Techniques for Quantification and Characterization

Chromatographic techniques are the cornerstone of (R)-Rivastigmine analysis, offering high-resolution separation and precise quantification.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and its reverse-phase (RP-HPLC) variant are the most widely employed techniques for the analysis of this compound. irjet.netnih.gov These methods are valued for their accuracy, precision, and robustness in determining the compound in bulk and pharmaceutical dosage forms. scholarsresearchlibrary.comtsijournals.com

Several RP-HPLC methods have been developed and validated for the estimation of Rivastigmine (B141). A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, one method utilizes a mixture of phosphate (B84403) buffer and acetonitrile (B52724) (70:30 v/v) with UV detection at 217 nm, achieving a retention time of 3.66 ± 0.25 min. tsijournals.com Another validated method employs a Thermo Hypersil C4 column with a mobile phase of 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (60:40, v/v), with UV detection at 220 nm. scholarsresearchlibrary.com In this method, Atorvastatin was used as an internal standard, and the retention times for Rivastigmine and Atorvastatin were 4.75 and 8.83 minutes, respectively. scholarsresearchlibrary.com

The versatility of HPLC allows for its application in various stages of drug development, including the analysis of Rivastigmine in transdermal drug delivery systems. ijpsr.com A study focusing on a transdermal patch developed a fast, simple, and reproducible RP-HPLC method using a C-18 column and a mobile phase of 0.01M ammonium acetate buffer and acetonitrile (70:30 v/v) with UV detection at 219 nm. ijpsr.com This method demonstrated linearity over a concentration range of 50-100 µg/ml, with a retention time of 4.40 minutes. ijpsr.com

The development of stability-indicating HPLC methods is also crucial for assessing the degradation of Rivastigmine under various stress conditions. One such isocratic HPLC method was developed using a reverse phase C-8 column and a mobile phase with a buffer at pH 3.0, with analysis at 50°C and UV detection at 220 nm. ajpaonline.com This method, with a retention time of 11 minutes for Rivastigmine tartrate, was successfully used to evaluate the drug's stability under conditions of oxidative, acid, base, hydrolytic, thermal, and photolytic stress. ajpaonline.com

Table 1: Examples of HPLC Methods for this compound Analysis

| Parameter | Method 1 tsijournals.com | Method 2 scholarsresearchlibrary.com | Method 3 ijpsr.com | Method 4 ajpaonline.com |

|---|---|---|---|---|

| Column | Inertsil, C-18 | Thermo Hypersil C4 | C-18 RP-HPLC | Reverse phase C-8 |

| Mobile Phase | Phosphate buffer:Acetonitrile (70:30 v/v) | 0.01 M ammonium acetate (pH 4.0):Acetonitrile (60:40, v/v) | 0.01M ammonium acetate buffer:Acetonitrile (70:30 v/v) | Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection (UV) | 217 nm | 220 nm | 219 nm | 220 nm |

| Retention Time | 3.66 ± 0.25 min | 4.75 min | 4.40 min | 11 min |

| Linearity Range | 10-100 µg/mL | Not Specified | 50-100 µg/mL | Not Specified |

| Internal Standard | Not Used | Atorvastatin | Not Used | Not Used |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound. akjournals.comresearchgate.net This technique is particularly useful for routine analysis and stability-indicating studies. akjournals.com

A validated stability-indicating HPTLC method has been established for the analysis of Rivastigmine in bulk drug and capsule formulations. akjournals.com This method utilizes aluminum-backed silica (B1680970) gel 60F254 HPTLC plates with a mobile phase of chloroform (B151607) and methanol (B129727) (4:6, v/v). akjournals.com Densitometric analysis is performed in absorbance mode at 210 nm. akjournals.com This method effectively separates Rivastigmine (RF 0.53 ± 0.02) from its degradation products (RF 0.32 ± 0.02). akjournals.com The method demonstrated good linearity in the concentration range of 200–1600 ng per spot, with limits of detection and quantitation of 30 and 100 ng per spot, respectively. akjournals.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. jpionline.orgjpionline.org This technique is particularly advantageous for the rapid quantification of Rivastigmine in both its pure form and pharmaceutical formulations. jpionline.org

A sensitive and high-speed UPLC method was developed and validated for Rivastigmine quantification. jpionline.org This method employs an Acquity UPLC BEH C8 column with a mobile phase of ammonium phosphate buffer and acetonitrile (65:35% v/v) at a flow rate of 0.5 mL/min. jpionline.org With UV detection at 254 nm, the method demonstrated linearity over a range of 12.5 to 75 µg/mL and a high degree of precision, with a relative standard deviation (%RSD) of 0.2% for system precision. jpionline.org The accuracy of the method was confirmed with recovery values between 98% and 102%. jpionline.org

Mass Spectrometry Techniques (LC-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) coupled with chromatographic techniques provides unparalleled sensitivity and specificity for the analysis of this compound, especially in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for quantifying Rivastigmine and its metabolites in human plasma. nih.govresearchgate.netresearchgate.net A sensitive and reproducible LC-MS/MS method was developed for the simultaneous determination of Rivastigmine and its major metabolite, NAP 226-90. nih.gov This method involves liquid-liquid extraction from plasma, followed by analysis on a Purospher Star RP-18 column with a triple quadrupole mass spectrometer using positive atmospheric chemical ionization. nih.gov The method was validated over a concentration range of 0.200 to 30.0 ng/mL. nih.gov Another rapid and sensitive LC-MS/MS method for Rivastigmine in human plasma utilized solid-phase extraction and a Betabasic-8 column for separation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that has been successfully applied for the determination of Rivastigmine in human plasma. nih.gov A rapid and sensitive GC-MS method with a cycle time of 11 minutes was developed and validated, achieving a limit of quantification (LOQ) of 0.2 ng/mL. This method employed liquid-liquid extraction with deuterated Rivastigmine as the internal standard. caymanchem.com

Spectrophotometric Methods (UV-Vis)

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the estimation of this compound in bulk and pharmaceutical dosage forms. ijshr.comjetir.org

A simple UV spectrophotometric method was developed and validated for the estimation of Rivastigmine in capsule dosage form. ijshr.com Using 0.1M HCl as the solvent, the wavelength of maximum absorbance (λmax) was determined to be 216 nm. ijshr.com The method demonstrated linearity and had a limit of detection (LOD) and limit of quantitation (LOQ) of 0.44 µg/ml and 1.44 µg/ml, respectively. ijshr.com Another UV-visible spectrophotometric method was developed for the determination of Rivastigmine in spiked human plasma. indexcopernicus.comjournalijar.com After extraction with methanol, the absorbance maximum was found to be 270 nm, and the method was linear in the range of 6-15 ppm. indexcopernicus.comjournalijar.com

Method Development and Validation for Biological Matrices (e.g., Plasma, Brain Homogenates)

The accurate quantification of this compound in biological matrices such as plasma and brain homogenates is essential for pharmacokinetic and pharmacodynamic studies. japsonline.comjapsonline.comresearchgate.net These methods must be meticulously developed and validated to ensure reliability.

Several HPLC-UV methods have been developed for the bioanalysis of Rivastigmine in plasma and brain matrices. japsonline.comjapsonline.com One such method utilized protein precipitation for drug extraction, followed by HPLC-UV analysis. japsonline.comjapsonline.com This method was validated and showed good linearity with recovery ranging from 96.73% to 109.81% in plasma and 93.42% to 108.39% in the brain. japsonline.comjapsonline.com The lowest concentration detected was 75 ng/mL in both matrices. japsonline.com

LC-MS/MS methods are also widely used for the analysis of Rivastigmine in biological samples due to their high sensitivity and selectivity. oup.com A highly accurate and sensitive HPLC-MS/MS method was established for the determination of Rivastigmine in rat plasma and tissues. The method involved ethyl acetate extraction and chromatographic separation on an Agilent C18 column. The limit of quantification was 0.1 ng·mL-1 in plasma and 0.2 ng·mL-1 in tissues.

Furthermore, studies have investigated the brain-targeting of Rivastigmine after intramuscular administration in rats, requiring sensitive analytical methods to determine its concentration in both plasma and brain homogenates. brieflands.com ELISA analysis has also been employed to measure the effect of Rivastigmine on amyloid-β brain load in mouse models of Alzheimer's disease. nih.govnih.gov

The validation of these analytical methods is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure parameters like accuracy, precision, linearity, specificity, and robustness are within acceptable limits. jpionline.orgdoi.org

Optimized Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

The accurate quantification of this compound in complex biological matrices is critically dependent on the efficacy of the sample preparation method. The primary goal of this step is to isolate the analyte from interfering endogenous components such as proteins, lipids, and salts, which can compromise the sensitivity and accuracy of analytical instruments. The choice of technique is often a balance between recovery, cleanliness of the extract, speed, and cost. Research into the bioanalysis of Rivastigmine has explored several established methods, including liquid-liquid extraction, solid-phase extraction, and protein precipitation, each optimized for different analytical platforms and biological samples. japsonline.comakjournals.comjournalijar.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. journalijar.com For Rivastigmine analysis, LLE is frequently employed to achieve a clean extract with high recovery. The selection of the organic solvent and the adjustment of the aqueous phase's pH are critical parameters for optimizing extraction efficiency.

Research findings indicate that various solvent systems have been successfully used for Rivastigmine extraction. In one method, a combination of diethyl ether (DEE) and dichloromethane (B109758) (DCM) in a 70:30 (v/v) ratio was used to extract Rivastigmine and its internal standard from human plasma samples. researchgate.net Another common approach involves using 1-butanol/n-hexane (2:98, v/v) for extraction from plasma under alkaline conditions, followed by a back-extraction into a diluted acetic acid solution. researchgate.net This back-extraction step further purifies the sample by transferring the analyte back into a clean aqueous phase, leaving many interferences behind in the organic layer. researchgate.net

Tert-butyl methyl ether (TBME) has also been proven effective, demonstrating a high and consistent extraction recovery of over 90% for Rivastigmine from rat plasma. nih.gov For brain tissue analysis, a multi-step process involving protein precipitation with trichloroacetic acid, followed by LLE with ethyl acetate under alkaline conditions (using ammonium hydroxide), has been successfully validated. researchgate.net

Table 1: Research Findings on Liquid-Liquid Extraction (LLE) for Rivastigmine

| Matrix | Extraction Solvent/System | Key Parameters | Reported Recovery/Efficiency | Analytical Method | Reference |

|---|---|---|---|---|---|

| Human Plasma | Diethyl ether (DEE) – Dichloromethane (DCM) (70:30, v/v) | Extraction from plasma samples for pharmacokinetic study. | Not specified. | LC-MS/MS | researchgate.net |

| Rat Plasma | Tert-butyl methyl ether (TBME) | One-step LLE. | >90% | HPLC-Fluorescence | nih.gov |

| Human Plasma | 1-butanol/n-hexane (2:98, v/v) | Extraction at alkaline pH followed by back-extraction into diluted acetic acid. | Not specified. | HPLC-UV | researchgate.net |

| Rat Plasma and Brain Homogenates | Ethyl acetate | Initial protein removal with trichloroacetic acid, followed by LLE at alkaline pH. | 93 ± 2% (Plasma), 95 ± 2% (Brain) | LC-ESI-MS | researchgate.net |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a chromatographic technique used for sample preparation that isolates analytes from a liquid sample by using a solid adsorbent (the stationary phase). journalijar.com It is often favored for its ability to produce very clean extracts, thereby reducing matrix effects in sensitive analytical methods like mass spectrometry. akjournals.comakjournals.com However, it can be more costly and time-consuming compared to other methods like protein precipitation. japsonline.comakjournals.com

For Rivastigmine analysis, SPE has been developed and validated for use with serum and plasma samples. One study optimized an SPE method using Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges to purify Rivastigmine from human serum. thieme-connect.com This method yielded a high recovery rate of over 92% and was successfully applied for routine analysis using HPLC with UV detection. thieme-connect.com The limit of quantification (LOQ) achieved with this sample preparation technique was 2.5 ng/mL. thieme-connect.com

Table 2: Research Findings on Solid-Phase Extraction (SPE) for Rivastigmine

| Matrix | SPE Cartridge/Phase | Key Parameters | Reported Recovery | Analytical Method | Reference |

|---|---|---|---|---|---|

| Human Serum | Oasis HLB | Optimized for purification from serum. | >92% | HPLC-UV | thieme-connect.com |

| Human Plasma | Not specified | Rapid extraction for a sensitive LC-MS/MS assay. | 86.28% | LC-MS/MS | researchgate.net |

| Human Plasma | Not specified | Used for sample extraction prior to LC-MS detection. Noted as being more expensive and time-consuming than PP. | Not specified. | LC-MS | japsonline.com |

Protein Precipitation

Protein Precipitation (PP) is one of the most straightforward, rapid, and cost-effective methods for sample preparation in bioanalysis. japsonline.com It involves adding a water-miscible organic solvent to the biological sample (e.g., plasma or brain homogenate) to denature and precipitate the endogenous proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Acetonitrile is a commonly used precipitating agent for Rivastigmine analysis. akjournals.comakjournals.comnih.gov It has been effectively used to extract Rivastigmine and its metabolite, NAP 226-90, from human and rat plasma prior to analysis by UPLC-MS/MS and HPLC-MS/MS, respectively. akjournals.comakjournals.comnih.gov Methanol is another solvent used for this purpose. japsonline.comresearchgate.net One study developed a high-throughput method using chilled methanol for protein precipitation from rat plasma and brain homogenate samples, followed by HPLC-UV analysis. japsonline.com This method demonstrated excellent recovery, ranging from 96.73% to 109.81% in plasma and 93.42% to 108.39% in the brain. japsonline.com

For the analysis of Rivastigmine in rat brain homogenate, a cold acetonitrile-methanol mixture (1:1, v/v) has also been utilized, yielding recoveries between 99.03% and 102.24%. nih.gov While protein precipitation is fast and offers high recovery, the resulting extract may contain more interferences compared to LLE or SPE, which can sometimes lead to more significant matrix effects in LC-MS analysis. akjournals.com

Table 3: Research Findings on Protein Precipitation for Rivastigmine

| Matrix | Precipitating Agent | Key Parameters | Reported Recovery | Analytical Method | Reference |

|---|---|---|---|---|---|

| Human Plasma | Acetonitrile | Simplified sample preparation for UPLC-MS/MS. | Not specified. | UPLC-MS/MS | nih.gov |

| Human Plasma | Methanol | Protein precipitation from a 100 µL plasma aliquot. | Not specified. | LC-MS/MS | researchgate.net |

| Rat Plasma & Brain | Chilled Methanol | Fast and inexpensive approach for HPLC-UV. | Plasma: 96.73%–109.81% Brain: 93.42%–108.39% | HPLC-UV | japsonline.com |